

An In-Depth Technical Guide to the Structure of Acetylglycyl-N-methylamide

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Compound of Interest

Compound Name: *acetylglycyl-N-methylamide*

CAS No.: 7606-79-3

Cat. No.: B556400

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Introduction

Acetylglycyl-N-methylamide, a derivative of the simplest amino acid, glycine, serves as a fundamental model compound in the study of peptide and protein structures. Its chemical simplicity allows for detailed investigation of the conformational preferences of the peptide backbone, providing crucial insights into the forces that govern protein folding and stability. This technical guide provides a comprehensive overview of the structure of **acetylglycyl-N-methylamide**, including its physicochemical properties, conformational analysis, and relevant experimental protocols.

Chemical Structure and Properties

Acetylglycyl-N-methylamide, systematically named 2-acetamido-N-methylacetamide, consists of a glycine residue that is N-terminally protected by an acetyl group and C-terminally protected by a methylamide group. This blockage of the termini removes the zwitterionic character and allows the molecule to better mimic a glycine residue within a polypeptide chain.

Molecular Structure:

Caption: 2D Chemical Structure of **Acetylglycyl-N-methylamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **acetylglycyl-N-methylamide** is presented in the table below. These properties are essential for its handling, formulation, and use in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	130.15 g/mol	[1][2]
IUPAC Name	2-acetamido-N-methylacetamide	[1]
CAS Number	7606-79-3	[2]
Appearance	Solid	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in polar and polar protic solvents	[3][4]
logP (octanol/water)	-1.1 to -1.6	[1][2]

Conformational Analysis

The conformational landscape of **acetylglycyl-N-methylamide** is of significant interest as it provides a model for the flexibility of glycine residues in peptides. Theoretical calculations and experimental studies, primarily using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have elucidated its preferred conformations in various environments.[3][4]

In nonpolar solvents, **acetylglycyl-N-methylamide** predominantly adopts a gauche conformation, which is stabilized by a strong seven-membered intramolecular hydrogen bond.

[3] This hydrogen bond forms between the N-H of the methylamide group and the oxygen of the acetyl group. However, in polar and polar protic solvents, this preference for an intramolecularly hydrogen-bonded structure diminishes as the molecule engages in intermolecular hydrogen bonding with the solvent molecules.[3][4]

The conformational preferences can be described by the dihedral angles phi (ϕ) and psi (ψ) of the peptide backbone. For **acetylglycyl-N-methylamide**, a range of conformations are energetically accessible, reflecting the inherent flexibility of the glycine residue.

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural characterization of **acetylglycyl-N-methylamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of **acetylglycyl-N-methylamide**.

^1H NMR Chemical Shifts (in CDCl_3 , representative values):

Proton	Chemical Shift (ppm)	Multiplicity
CH_3 (acetyl)	~2.0	s
CH_2 (glycyl)	~3.9	d
NH (glycyl)	~6.5	t
CH_3 (methylamide)	~2.8	d
NH (methylamide)	~6.0	q

Note: Chemical shifts can vary depending on the solvent and concentration.

^{13}C NMR Chemical Shifts (predicted):

Carbon	Chemical Shift (ppm)
CH ₃ (acetyl)	~23
C=O (acetyl)	~170
CH ₂ (glycyl)	~43
C=O (glycyl)	~169
CH ₃ (methyamide)	~26

Experimental Protocols

Synthesis of Acetylglycyl-N-methylamide

A common synthetic route to **acetylglycyl-N-methylamide** involves two main steps: the N-acetylation of glycine, followed by the amidation of the resulting N-acetylglycine with methylamine.

Step 1: Synthesis of N-Acetylglycine

N-acetylglycine can be readily synthesized by the acetylation of glycine using acetic anhydride. [\[5\]](#)[\[6\]](#)

- Materials: Glycine, acetic anhydride, glacial acetic acid, water.
- Procedure:
 - Dissolve glycine in glacial acetic acid in a flask.
 - Slowly add acetic anhydride to the stirring solution.
 - Continue stirring at room temperature for a specified period (e.g., 1.5-3 hours), during which N-acetylglycine will precipitate.[\[6\]](#)
 - Cool the reaction mixture in an ice bath to maximize crystallization.
 - Collect the crystalline product by vacuum filtration.

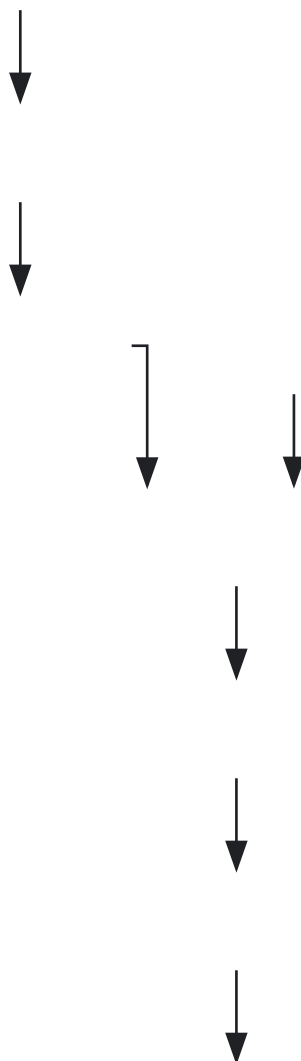
- Wash the crystals with cold water and dry under vacuum.

Step 2: Amidation of N-Acetylglycine

The carboxyl group of N-acetylglycine is activated and then reacted with methylamine to form the N-methylamide. A common method for amide bond formation is the use of a coupling agent.

- Materials: N-acetylglycine, a coupling agent (e.g., DCC, HBTU), an amine base (e.g., DIPEA), methylamine (or methylamine hydrochloride), and a suitable solvent (e.g., DMF, DCM).
- Procedure:
 - Dissolve N-acetylglycine in the chosen solvent.
 - Add the coupling agent and the amine base to the solution and stir for a short period to activate the carboxylic acid.
 - Add methylamine (or methylamine hydrochloride along with an additional equivalent of base) to the reaction mixture.
 - Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).
 - Upon completion, work up the reaction mixture to remove by-products from the coupling agent and purify the crude product, typically by column chromatography or recrystallization, to yield pure **acetylglycyl-N-methylamide**.

Synthesis Workflow:



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Caption: Synthetic workflow for **Acetylglycyl-N-methylamide**.

Conclusion

Acetylglycyl-N-methylamide is a valuable model system for fundamental studies in structural biology and chemistry. Its well-defined structure and conformational flexibility provide a basis for understanding the more complex behavior of larger peptides and proteins. The data and protocols presented in this guide offer a solid foundation for researchers and professionals

working in drug development and related scientific fields. Further investigations, particularly high-resolution crystal structure determination, would provide even deeper insights into the structural nuances of this important molecule.

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